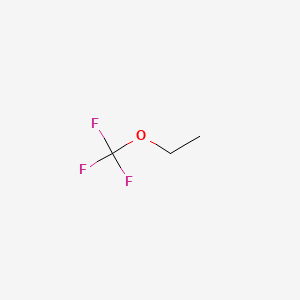

Ethyl trifluoromethyl ether

Description

Historical Context and Evolution of Fluorinated Ether Chemistry

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.gov One of the first organofluorine compounds, fluoromethane, was reported by Dumas and Péligot in 1835. wikipedia.org A pivotal moment came in 1862 when Alexander Borodin demonstrated a halogen exchange reaction to create benzoyl fluoride (B91410), a method that would become fundamental in fluorine chemistry. nih.govwikipedia.org Despite these early syntheses, the field remained relatively niche due to the hazardous nature of fluorinating agents. nih.gov

The 20th century saw a surge in interest driven by industrial demand for new materials. numberanalytics.com The 1920s brought the introduction of chlorofluorocarbons (CFCs) like Freon as revolutionary refrigerants. numberanalytics.com During World War II, the need for chemically resistant materials for uranium enrichment spurred the large-scale production of fluorocarbons. nih.gov In the post-war era, this technology was adapted for civilian use, leading to the development of fluoropolymers like Teflon. nih.gov

The specific subfield of fluorinated ethers gained prominence with the search for improved anesthetics. Early ethers like diethyl ether were highly flammable, a significant drawback. wikipedia.org This led to the exploration of halogenated compounds. While halogenated hydrocarbons like chloroform (B151607) were effective, the introduction of halogenated ethers in the 1950s, such as isoflurane (B1672236) and sevoflurane, marked a significant improvement in safety and efficacy. wikipedia.org

A critical breakthrough in the synthesis of the trifluoromethoxy group occurred in 1955, when L. Yagupol'skii first prepared aryl trifluoromethyl ethers. nih.govmdpi.comd-nb.info The method involved the chlorination of anisoles followed by a chlorine-fluorine exchange reaction using antimony trifluoride. nih.govd-nb.info This multi-step process laid the groundwork for accessing a wide range of trifluoromethoxy-substituted aromatic compounds, paving the way for the exploration of aliphatic counterparts like ethyl trifluoromethyl ether.

The Significance of the Trifluoromethoxy Group in Contemporary Chemical Research

The trifluoromethoxy (-OCF3) group has become an increasingly important substituent in medicinal and agrochemical research, often considered a "super-methoxy" group due to its unique electronic and physical properties. nih.govchemrevlett.com Its significance stems from its ability to dramatically alter a molecule's characteristics in beneficial ways. nih.gov

Unlike the electron-donating methoxy (B1213986) group (-OCH3), the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.gov This electronic shift can profoundly influence the reactivity and binding affinity of a molecule. Furthermore, the -OCF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes, improving its in vivo transport and bioavailability. nih.gov

Another key advantage is its high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by enzymes in the body. wikipedia.orgchinesechemsoc.org This increased stability can lead to longer-lasting therapeutic or agrochemical effects. nih.gov The trifluoromethoxy group is now found in numerous commercial products, including pharmaceuticals and at least five registered pesticides, such as the insecticide Triflumuron and the plant growth regulator Flurprimidol. nih.gov

The table below provides a comparative overview of the properties of the methoxy group versus the trifluoromethoxy group, highlighting the distinct impact of fluorination.

| Property | Methoxy Group (-OCH3) | Trifluoromethoxy Group (-OCF3) | Significance of Difference |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters molecular reactivity and binding interactions. nih.gov |

| Lipophilicity (Hansch Parameter, π) | -0.02 | +1.04 | Increases ability to cross cell membranes, enhancing bioavailability. nih.gov |

| Metabolic Stability | Susceptible to O-dealkylation | Highly resistant to oxidative metabolism | Improves drug/agrochemical half-life and duration of action. nih.gov |

| Steric Profile | Relatively small | Larger, with a unique conformational preference | Can influence binding to target proteins and receptors. rsc.org |

Research Trajectories and Objectives for this compound

Research involving this compound (EtOCF3) is situated within the broader context of hydrofluoroethers (HFEs), a class of compounds developed as more environmentally benign alternatives to CFCs, hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). The primary objectives for research into EtOCF3 and related HFEs focus on leveraging their unique combination of properties for specialized industrial and technological applications.

A major research trajectory is the use of HFEs as specialty solvents and heat-transfer fluids . rsc.org Compounds like ethyl nonafluorobutyl ether (C4F9OC2H5), marketed as Novec 7200, demonstrate the utility of this class. rsc.org The objectives are to develop fluids with:

Low global warming potential (GWP) and zero ozone depletion potential (ODP).

Excellent thermal and chemical stability.

Low surface tension and viscosity for cleaning and coating applications.

A favorable boiling point for heat management in electronics and industrial processes.

Another significant area of investigation is their application in electrolytes for advanced battery systems , particularly for high-voltage lithium-ion batteries. uchicago.eduacs.org Standard ether-based electrolytes often lack the necessary oxidative stability for next-generation cathodes. uchicago.edu Research aims to synthesize novel fluorinated ether electrolytes that combine the high ionic conductivity of traditional ethers with the high electrochemical stability of fluorinated compounds. uchicago.eduacs.org The goal is to create electrolytes that enable safer, longer-lasting, and more powerful batteries. acs.org

Synthetic chemistry research continues to pursue more efficient and scalable methods for producing this compound and other HFEs. Traditional methods can be harsh, but modern palladium-catalyzed C–O cross-coupling reactions, for example, offer milder and more versatile routes to fluorinated alkyl aryl ethers, demonstrating a trend towards more sophisticated synthetic strategies that could be adapted for aliphatic ethers. acs.org

The table below summarizes key properties of this compound and a related commercial HFE, illustrating the characteristics that make them suitable for these research objectives.

| Compound | Formula | Boiling Point (°C) | Applications/Research Focus |

| This compound | CH3CH2OCF3 | 6.1 | Potential solvent, refrigerant, component in electrolyte formulations |

| Ethyl nonafluorobutyl ether | C4F9OC2H5 | 76 | Heat transfer fluid, cleaning solvent, lubricant deposition. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trifluoromethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVFXWAIPNKSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073926 | |

| Record name | Trifluoromethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-22-2 | |

| Record name | Ether, ethyl trifluoromethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 690-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Trifluoromethyl Ether and Analogous Trifluoromethyl Ethers

Foundational Approaches to Trifluoromethyl Ether Synthesis

Early methods for creating trifluoromethyl ethers were pivotal in establishing the feasibility of their synthesis, though they often involved harsh conditions and limited substrate scope. researchgate.net These foundational techniques primarily relied on the conversion of existing functional groups into the desired trifluoromethoxy moiety.

One of the earliest and most fundamental methods for synthesizing aryl trifluoromethyl ethers was pioneered by L. Yagupol'skii in 1955. researchgate.netnih.gov This approach begins with the chlorination of the methyl group of substituted anisoles to form an intermediate aryl trichloromethyl ether. mdpi.com This transformation can be achieved through photochlorination, which is particularly effective for electron-deficient anisoles. researchgate.netnih.gov The subsequent and crucial step is a halogen exchange reaction, often referred to as the Swarts reaction, where the trichloromethyl group is fluorinated. mdpi.comwikipedia.org This is typically accomplished by heating the intermediate with fluorinating agents such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or with anhydrous hydrogen fluoride (B91410) (HF). nih.govmdpi.com The in-situ generation of the strong Lewis acid SbF₅ from SbF₃ and SbCl₅ facilitates this transformation. mdpi.com

A significant drawback of this pathway is that photochlorination is not suitable for anisole (B1667542) itself, as halogenation of the phenyl ring occurs more readily than radical chlorination of the methyl group. researchgate.netnih.gov An alternative route involves the conversion of phenols into highly toxic aryl chlorothionoformates, which are then chlorinated to yield the trichloromethyl aryl ethers. nih.govbeilstein-journals.org These intermediates can then be fluorinated using the SbF₃/SbCl₅ system or molybdenum hexafluoride. nih.govmdpi.combeilstein-journals.org

To simplify this sequence, an in situ chlorination/fluorination process was developed. nih.gov In this one-pot procedure, a phenol (B47542) is heated with carbon tetrachloride and anhydrous hydrogen fluoride, often with a catalytic amount of boron trifluoride, in a pressure vessel. nih.govmdpi.com This method, however, is not effective for substrates with ortho-substituents that can form hydrogen bonds with the hydroxyl group. researchgate.netnih.gov

| Phenol Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | 150 °C / 8 h | 4-O₂NC₆H₄OCF₃ | 56 | researchgate.net |

| 4-Chlorophenol | 150 °C / 8 h | 4-ClC₆H₄OCF₃ | 70 | researchgate.net |

| 3-Aminophenol | 140 °C / 8 h | 3-H₂NC₆H₄OCF₃ | 26 | researchgate.net |

| 2-Fluorophenol | 150 °C / 8 h | 2-FC₆H₄OCF₃ | 35 | researchgate.net |

Another established method for the synthesis of trifluoromethyl ethers involves the deoxyfluorination of fluoroformates. researchgate.netnih.gov This two-step process begins with the preparation of aryl or alkyl fluoroformates from the corresponding phenols or alcohols and fluorophosgene (COF₂). mdpi.com Without isolation, these fluoroformate intermediates are then treated with sulfur tetrafluoride (SF₄) at elevated temperatures (160–175 °C) to produce the final trifluoromethyl ethers. nih.govmdpi.com

The reaction is catalyzed by hydrogen fluoride, which is generated during the initial formation of the fluoroformate. mdpi.com This method demonstrates tolerance for various functional groups, including nitro and halogen substituents. mdpi.com Yields for this two-step procedure can range from modest to good. mdpi.com While effective, the use of highly toxic reagents like fluorophosgene and sulfur tetrafluoride necessitates specialized handling and equipment. nih.govacsgcipr.org

| Phenol Derivative | Product | Overall Yield (%) | Reference |

|---|---|---|---|

| Phenol | C₆H₅OCF₃ | 62 | researchgate.net |

| 4-Nitrophenol | 4-O₂NC₆H₄OCF₃ | 81 | researchgate.net |

| 4-Chlorophenol | 4-ClC₆H₄OCF₃ | 58 | researchgate.net |

| 4-Fluorophenol | 4-FC₆H₄OCF₃ | 42 | researchgate.net |

The direct introduction of a trifluoromethoxy group via nucleophilic substitution represents an attractive synthetic strategy. The trifluoromethoxide anion is, however, a relatively poor nucleophile. nih.gov A key reagent developed for this purpose is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃). nih.gov This compound serves as an OCF₃-transfer agent and can be prepared from carbonyl fluoride and tris(dimethylamino)sulfonium difluorotrimethylsilicate. nih.gov

The TASOCF₃ reagent has been successfully employed in the synthesis of trifluoromethyl ethers from carbohydrates. nih.gov In these reactions, the trifluoromethoxide anion displaces a good leaving group, such as a primary triflate ester, under mild conditions to form the desired trifluoromethyl ether. nih.gov This method highlights the potential of using a pre-formed trifluoromethoxide source for nucleophilic O-trifluoromethylation.

Modern Catalytic and Reagent-Based Strategies

Contemporary approaches to trifluoromethyl ether synthesis aim to overcome the limitations of foundational methods by offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

A versatile and widely applicable modern method for synthesizing both alkyl and aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. researchgate.netmdpi.comdiscoveroakwoodchemical.com This process begins with the conversion of a primary alcohol or a phenol into the corresponding xanthate intermediate, a straightforward procedure using commercially available reagents. mdpi.com

The core of the method involves treating the xanthate with a combination of an N-haloimide oxidant and a fluoride source. mdpi.comdiscoveroakwoodchemical.com Commonly used reagents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as the oxidant and a pyridine-hydrogen fluoride complex (such as 70% HF/Pyridine (B92270) or Olah's reagent) as the fluorine source. researchgate.netmdpi.comrsc.org The reaction typically proceeds in good to excellent yields for a variety of substrates. mdpi.comresearchgate.net This method is considered one of the most general approaches and is suitable for industrial-scale production. mdpi.com

| Substrate (from) | Fluoride Source | N-halo imide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-n-Propylphenol | 70% HF/Py | DBH | 4-n-Pr-C₆H₄-OCF₃ | 81 | researchgate.net |

| 4-Bromophenol | 70% HF/Py | DBH | 4-Br-C₆H₄-OCF₃ | 62 | researchgate.net |

| Cinnamyl alcohol | 70% HF/Py | DBH | Ph-CH=CHCH₂-OCF₃ | 75 | researchgate.net |

It is noteworthy that the reaction conditions can be tuned to control the outcome. For instance, using a 70% HF-pyridine system with alkanol xanthates typically yields trifluoromethyl ethers (R-OCF₃) from primary alcohols, but results in alkyl fluorides (R-F) from secondary, tertiary, or benzylic alcohols. rsc.orgrsc.orgelsevierpure.com However, switching to a 50% HF-pyridine system allows for the conversion of secondary alcohol-derived xanthates into the corresponding trifluoromethyl ethers. rsc.orgrsc.orgelsevierpure.com

The mechanism of the oxidative desulfurization-fluorination reaction is believed to proceed through several key steps. The N-haloimide, such as DBH, acts as an oxidant, initiating the process. researchgate.net The reaction likely involves the formation of a transient difluorosulfonium cation intermediate. researchgate.net This electrophilic intermediate is then susceptible to nucleophilic attack by fluoride ions, which are abundantly available from the HF-pyridine complex. researchgate.net This nucleophilic substitution ultimately leads to the formation of the stable trifluoromethyl ether product. researchgate.net The pyridine in the HF complex serves to moderate the reactivity of the hydrogen fluoride, making it a more manageable and effective fluoride source for this transformation. rsc.org

Direct O-Trifluoromethylation of Oxygenated Substrates

Direct O-trifluoromethylation of alcohols and phenols is a highly desirable strategy as it avoids the pre-functionalization of the hydroxyl group, offering a more atom-economical and straightforward route to trifluoromethyl ethers. chemrevlett.com This area has seen substantial progress through the development of metal-catalyzed reactions and the application of specialized trifluoromethylating agents.

Transition metals play a crucial role in facilitating the direct trifluoromethylation of hydroxyl groups. Catalytic systems involving silver, zinc, and nickel have been developed, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. researchgate.netchemistryviews.orgnih.gov

A practical and efficient method for the preparation of alkyl trifluoromethyl ethers involves a silver-mediated oxidative O-trifluoromethylation of alcohols. nih.gov This approach utilizes trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source under mild reaction conditions. nih.govresearchgate.net The method is notable for its broad scope, proving effective for primary, secondary, and even sterically hindered tertiary alcohols. nih.govresearchgate.net Furthermore, its applicability has been demonstrated in the late-stage O-trifluoromethylation of complex molecules, including natural products and pharmaceutical agents, highlighting its functional group tolerance. nih.gov

The reaction typically involves a silver salt, such as silver triflate (AgOTf), in combination with an oxidant like Selectfluor and additives such as potassium fluoride (KF) and 2-fluoropyridine. mdpi.comresearchgate.net The reaction proceeds smoothly at room temperature, providing a range of alkyl trifluoromethyl ethers in moderate to excellent yields. mdpi.comresearchgate.net

Table 1: Silver-Mediated O-Trifluoromethylation of Various Alcohols This table is representative of the types of transformations possible with this methodology.

| Entry | Alcohol Substrate | Reagents | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenylethanol | TMSCF3, AgOTf, Selectfluor, KF, 2-fluoropyridine | Good |

| 2 | Adamantan-1-ol | TMSCF3, AgOTf, Selectfluor, KF, 2-fluoropyridine | Moderate |

| 3 | Primary Aliphatic Alcohol | TMSCF3, AgOTf, Selectfluor, KF, 2-fluoropyridine | Excellent |

Metal-Catalyzed/Mediated O-Trifluoromethylation

Zinc-Catalyzed Direct O-H Oxidative Trifluoromethylation

Zinc catalysis provides a straightforward method for the direct conversion of alcohols to trifluoromethyl ethers. nih.gov This transformation is effectively achieved using a hypervalent iodosulfoximine reagent as the trifluoromethyl source in the presence of a catalytic amount of zinc bis(triflimide) (Zn(NTf2)2). chemrevlett.comresearchgate.netsci-hub.st The protocol is highly efficient, allowing for the synthesis of a wide array of trifluoromethyl ethers from primary, secondary, and tertiary alcohols in reasonable yields, often within minutes. chemrevlett.comresearchgate.net

For liquid alcohols, the reaction can be conducted neat, using the alcohol itself as the solvent, which simplifies the procedure. chemrevlett.comsci-hub.st In cases where the alcohol is a solid, a solvent such as dichloromethane (B109758) (DCM) may be used. chemrevlett.com The low catalyst loading (typically 2.5–10 mol %) and the use of just one equivalent of the trifluoromethylating reagent make this an appealing and practical method. chemrevlett.comresearchgate.net

Table 2: Zinc-Catalyzed O-Trifluoromethylation using a Hypervalent Iodosulfoximine Reagent This table illustrates the general conditions and applicability of the zinc-catalyzed method.

| Entry | Alcohol Type | Catalyst | CF3 Source | Conditions | Yield Range |

|---|---|---|---|---|---|

| 1 | Primary | Zn(NTf2)2 (2.5-10 mol%) | Hypervalent Iodosulfoximine Reagent | Neat or DCM, Room Temp | Moderate to Good |

| 2 | Secondary | Zn(NTf2)2 (2.5-10 mol%) | Hypervalent Iodosulfoximine Reagent | Neat or DCM, Room Temp | Moderate to Good |

Mechanistic Insights from Nickel(II) Catalysis for Fluorinated Ether Formation

While direct O-trifluoromethylation of alcohols is a key goal, mechanistic studies of related reactions, such as the formation of fluorinated aryl-alkyl ethers, provide valuable insights into potential catalytic cycles. Research on nickel(II) complexes for the trifluoroethoxylation of C(sp2)-H bonds has shed light on the redox behavior of nickel in these transformations. chemistryviews.org

These studies, utilizing a stable macrocyclic substrate, allowed for the detection of key intermediates and suggest that the C-O bond formation proceeds through a Ni(III)/Ni(I) redox cycle. chemistryviews.org This involves a reductive elimination step from a Ni(III) intermediate, which is considered more energetically favorable than a pathway involving a Ni(IV)/Ni(II) couple. chemistryviews.org Understanding these fundamental mechanistic steps, including the possibility of single-electron transfer (SET) processes and the versatile redox capabilities of nickel, is crucial for designing new and improved catalysts for the synthesis of fluorinated ethers. chemistryviews.orgresearchgate.net

Hypervalent iodine reagents, particularly the class known as Togni reagents, have become standard tools for electrophilic trifluoromethylation. cfplus.cz These compounds serve as effective CF3-transfer agents for a variety of nucleophiles, including alcohols.

Togni Reagent I, one of the first such reagents to be commercialized, is noted for its high solubility in common organic solvents. cfplus.cz A newer generation of hypervalent iodine compounds, such as the iodosulfoximine reagent used in zinc-catalyzed reactions, has been developed to improve efficiency in the trifluoromethylation of alcohols. sci-hub.st It is believed that the presence of a Lewis basic nitrogen atom in the iodosulfoximine structure facilitates coordination to Lewis acidic species, enhancing reactivity. sci-hub.stparis-saclay.fr

Mechanistic studies suggest that the reaction between an alcohol and a Togni-type reagent, particularly in the presence of a metal catalyst, involves the initial coordination of the alcohol to the iodine center. sci-hub.stparis-saclay.fr This is followed by a reductive elimination process that forms the C-O bond and delivers the trifluoromethyl group to the oxygen atom, yielding the final trifluoromethyl ether product. sci-hub.stparis-saclay.fr

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Ethyl trifluoromethyl ether |

| Trimethyl(trifluoromethyl)silane |

| Silver triflate |

| Selectfluor |

| Potassium fluoride |

| 2-Fluoropyridine |

| Zinc bis(triflimide) |

| Dichloromethane |

| Togni Reagent I |

| Carbon tetrachloride |

Electrochemical Approaches to O-Trifluoromethylation

Electrochemical methods offer a sustainable and environmentally friendly pathway for the synthesis of trifluoromethyl ethers by avoiding the need for harsh chemical oxidants. organic-chemistry.org A notable electrochemical protocol for the direct O-trifluoromethylation of electron-deficient phenols utilizes sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, as a stable and cost-effective trifluoromethyl source. chemrevlett.comresearchgate.net This process is typically conducted in an undivided cell equipped with graphite (B72142) electrodes under constant-current electrolysis. chemrevlett.comresearchgate.net

The reaction mechanism involves the anodic oxidation of the trifluoromethanesulfinate to generate a trifluoromethyl radical (•CF3). organic-chemistry.orgresearchgate.net This radical then participates in the formation of the trifluoromethyl ether. In some systems, a redox mediator like a manganese salt can be employed. acs.org The Mn(II) is first oxidized to Mn(III) at the anode, which then facilitates the oxidation of the Langlois reagent to produce the trifluoromethyl radical via a single-electron transfer process. acs.org The •CF3 radical can then react with an alcohol or phenol to form the desired O-trifluoromethylated product. chemrevlett.com This electrochemical approach has been successfully applied to a variety of substrates, including complex molecules like glycals, demonstrating its potential for broader synthetic applications. acs.org

A plausible mechanism for the electrochemical O-trifluoromethylation of phenols is initiated by the oxidation of the phenol to a phenoxy radical at the anode. Simultaneously, the Langlois reagent is oxidized to generate the trifluoromethyl radical. These two radical species then recombine to yield the final aryl trifluoromethyl ether. chemrevlett.com The efficiency of this process has been further enhanced by integrating electrochemical synthesis with flow technology. chemrevlett.com

| Parameter | Description | Reference |

|---|---|---|

| CF3 Source | Sodium trifluoromethanesulfinate (Langlois reagent) | chemrevlett.comresearchgate.net |

| Electrodes | Graphite | chemrevlett.com |

| Cell Type | Undivided | chemrevlett.com |

| Key Intermediate | Trifluoromethyl radical (•CF3) | organic-chemistry.orgacs.org |

| Advantages | Environmentally friendly, avoids harsh oxidants, mild conditions | chemrevlett.com |

Dehydroxylative Trifluoromethoxylation of Alcohols

Direct dehydroxylative trifluoromethoxylation has emerged as a powerful strategy for synthesizing alkyl trifluoromethyl ethers from readily available alcohols, bypassing the need for pre-functionalization. nih.gov One effective method involves the use of a nucleophilic trifluoromethoxylating reagent, such as trifluoromethyl tosylate, in combination with a quaternary ammonium (B1175870) salt like tetramethylammonium (B1211777) bromide (TMABr) and a fluoride source such as cesium fluoride (CsF). nih.gov This system has proven effective for the direct conversion of a range of primary and secondary alcohols into their corresponding trifluoromethyl ethers with moderate to high yields. nih.gov

Another approach utilizes silver trifluoromethoxide (AgOCF3) as the trifluoromethoxylating agent. The activation of the alcohol's hydroxyl group is crucial for this transformation. A system composed of triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I) in dimethylformamide (DMF) has been shown to effectively activate alcohols for subsequent nucleophilic attack by the trifluoromethoxy anion. nih.gov The reaction is proposed to proceed through the formation of an iodophosphonium salt from Ph3P and ICH2CH2I, which then coordinates with DMF. nih.gov The alcohol displaces a DMF molecule, and the activated alcohol is then susceptible to nucleophilic substitution by the CF3O- anion, yielding the alkyl trifluoromethyl ether. nih.gov This method is notably rapid, often reaching completion within 15 minutes. nih.gov

These dehydroxylative methods are applicable to a variety of aliphatic alcohols, including primary, secondary, benzyl, allyl, and propargyl alcohols. nih.gov However, aromatic alcohols (phenols) are generally not suitable substrates for these specific reaction conditions. nih.gov

| Trifluoromethoxylating Agent | Activating/Promoting Agents | Applicable Substrates | Reference |

|---|---|---|---|

| Trifluoromethyl tosylate | Tetramethylammonium bromide (TMABr), Cesium fluoride (CsF) | Primary and secondary alcohols | nih.gov |

| Silver trifluoromethoxide (AgOCF3) | Triphenylphosphine (Ph3P), 1,2-diiodoethane (ICH2CH2I) | Aliphatic alcohols | nih.gov |

Addition Reactions of Alcohols to Fluorinated Olefins

The addition of alcohols to fluorinated olefins represents a direct and atom-economical method for the synthesis of fluorinated ethers. rsc.org This reaction is a key step in various industrial processes and has been the subject of research to improve its efficiency and environmental footprint. fluorine1.ru

Green Chemistry Approaches in Aqueous Media

In the pursuit of more environmentally benign synthetic methods, the addition reaction of alcohols to fluorinated olefins has been successfully performed in aqueous media. rsc.org This approach offers a "green" alternative by eliminating the need for organic solvents. The reaction of 2,2,2-trifluoroethanol (B45653) with fluorinated olefins in water as the proton source leads to the selective synthesis of the corresponding fluorinated ether. rsc.org This process is advantageous due to its simple work-up procedure and the ease with which it can be scaled up, making it an environmentally friendly and practical method for preparing these compounds. rsc.org

Selective Synthesis of Fluorinated Ethers

The selectivity of the addition reaction of alcohols to fluorinated olefins can be controlled by the amount of the proton source available in the reaction mixture. rsc.org By increasing the concentration of the proton source, such as water, the formation of the desired fluorinated ether can be favored, leading to a highly selective synthesis. rsc.org This control over selectivity is crucial for minimizing the formation of byproducts and simplifying the purification of the final product. The ability to achieve high selectivity in an aqueous, organic solvent-free system underscores the potential of this method for large-scale, sustainable production of fluorinated ethers. rsc.org

Phase Transfer Catalysis in Fluorine-Containing Ether Synthesis

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. This methodology is particularly useful in the synthesis of fluorine-containing ethers, where an aqueous-soluble nucleophile needs to react with an organic-soluble electrophile. google.comjetir.org

A specific application of PTC is in the synthesis of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol and monochlorodifluoromethane. google.com In this process, a phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, is employed to transport the trifluoroethoxide anion from the aqueous phase to the organic phase where it can react with the monochlorodifluoromethane. google.com The reaction is typically carried out in a biphasic system consisting of water and an organic solvent, in the presence of a univalent metal hydroxide (B78521) which generates the alkoxide in situ. google.com

The choice of the phase transfer catalyst is critical for the efficiency of the reaction. Commonly used catalysts include crown ethers (e.g., 18-crown-6), quaternary ammonium salts (e.g., R4N+X-), and tertiary ammonium salts. google.com The use of a co-catalyst, such as a trivalent phosphine (B1218219) or an amino phosphide, can further enhance the reaction rate and yield. google.com This PTC process is noted for its simplicity, high selectivity, and high conversion rates, making it an attractive method for industrial applications. google.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Alcohol | 2,2,2-Trifluoroethanol | Nucleophile precursor | google.com |

| Electrophile | Monochlorodifluoromethane | Source of the difluoromethyl group | google.com |

| Base | Univalent metal hydroxide | Generates the alkoxide | google.com |

| Phase Transfer Catalyst | Crown ethers, Quaternary ammonium salts | Transports the alkoxide between phases | google.com |

| Co-catalyst | Trivalent phosphine, Amino phosphide | Enhances reaction rate | google.com |

In Situ Generation and Alkylation of Fluorinated Alkoxides

A practical and efficient route to partially fluorinated ethers involves the in situ generation of fluorinated alkoxides followed by their immediate alkylation. cas.cn This method circumvents the need to isolate the often unstable fluorinated alkoxides. A common approach is the reaction of fluorinated acyl halides, such as acyl chlorides, with an anhydrous metal fluoride, typically potassium fluoride (KF), in an aprotic polar solvent like diglyme. cas.cn This reaction generates a 1,1-difluoroalkoxide intermediate in situ.

The subsequent alkylation of this nucleophilic alkoxide is achieved by introducing a suitable alkylating agent. cas.cn Powerful alkylating agents like dimethyl sulfate (B86663) are effective for methylation, leading to the formation of fluoroalkyl methyl ethers. cas.cn Other electrophiles such as alkyl triflates can also be used. cas.cn The success of this one-pot synthesis depends on two key factors: the stability and nucleophilicity of the in situ generated fluorinated alkoxide, and the electrophilicity of the chosen alkylating agent. cas.cn This methodology has been successfully applied to the synthesis of a variety of partially fluorinated ethers, which are of interest as co-solvents for low-temperature lithium battery electrolytes. cas.cn

| Reagent Type | Example | Role in the Reaction | Reference |

|---|---|---|---|

| Alkoxide Precursor | Fluorinated acyl chloride (RfCOCl) | Source of the fluorinated carbon chain | cas.cn |

| Fluoride Source | Potassium fluoride (KF) | Generates the alkoxide in situ | cas.cn |

| Alkylating Agent | Dimethyl sulfate (Me2SO4), Alkyl triflates | Provides the alkyl group for the ether | cas.cn |

| Solvent | Diglyme | Anhydrous polar aprotic medium | cas.cn |

Stereoselective and Enantioselective Methodologies for Trifluoromethyl Ethers

The introduction of a trifluoromethyl group into a chiral molecule can significantly influence its biological activity, making the development of stereoselective and enantioselective methods for the synthesis of trifluoromethyl ethers a critical area of research in medicinal and agrochemical chemistry. nih.govresearchgate.net These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer or diastereomer over others.

A significant advancement in this field is the asymmetric synthesis of enantioenriched α-trifluoromethyl-containing benzylic and allylic ethers through a nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction. nih.govresearchgate.netbiu.ac.il This method utilizes bisfunctionalized electrophiles that have both a trifluoromethyl group and another functional group attached to the reactive center. nih.govresearchgate.net The substrate electrophiles are readily prepared in a few steps from trifluoroacetic acid. nih.govresearchgate.netbiu.ac.il

This approach represents a conceptually different strategy for accessing chiral CF3-substituted ethers and allows for the rapid, catalytic preparation of a diverse range of these valuable compounds with high yields and excellent enantioselectivity. nih.govresearchgate.net The reaction couples various aryl silanes with α-trifluoromethylated ethers, demonstrating broad substrate scope.

Detailed Research Findings:

The nickel-catalyzed Hiyama cross-coupling reaction has been optimized to produce a variety of chiral α-trifluoromethyl benzylic ethers. The reaction conditions typically involve a nickel catalyst, a chiral ligand, and an aryl silane (B1218182) coupling partner. The following table summarizes the results for the synthesis of various enantioenriched trifluoromethyl ethers using this methodology.

Table 1: Nickel-Catalyzed Enantioselective Hiyama Cross-Coupling for the Synthesis of Chiral α-Trifluoromethyl Ethers

| Entry | Aryl Silane | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyltrimethoxysilane | (R)-1-(4-methoxyphenyl)-1-(trifluoromethoxy)ethane | 92 | 96 |

| 2 | 4-Tolyltrimethoxysilane | (R)-1-(4-methoxyphenyl)-1-(trifluoromethoxy)propane | 85 | 95 |

| 3 | 4-Fluorophenyltrimethoxysilane | (R)-1-(4-fluorophenyl)-1-(trifluoromethoxy)ethane | 88 | 97 |

| 4 | 3-Thienyltrimethoxysilane | (R)-1-(thiophen-3-yl)-1-(trifluoromethoxy)ethane | 75 | 94 |

| 5 | Naphthyltrimethoxysilane | (R)-1-(naphthalen-2-yl)-1-(trifluoromethoxy)ethane | 90 | 98 |

| 6 | Vinyltrimethoxysilane | (R)-1-allyl-1-(trifluoromethoxy)ethane | 65 | 92 |

Data synthesized from findings on the asymmetric synthesis of enantioenriched α-trifluoromethyl- and perfluoroalkyl-containing benzylic and allylic ethers by nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction. nih.govresearchgate.net

The proposed pathway for this transformation involves the formation of an α-CF3-substituted functionalized compound from electrophiles where the trifluoromethyl group is in proximity to a heteroatom. researchgate.net This positioning makes them effective starting materials for creating enantioenriched trifluoromethylated ethers. researchgate.net

While direct catalytic enantioselective trifluoromethoxylation has not been widely reported, other strategies focus on creating chiral trifluoromethylated alcohols which can then be converted to ethers. researchgate.net For instance, chiral anti-1-(trifluoromethyl) amino alcohols have been synthesized stereoselectively and enantioselectively. acs.org This involves the ring-opening of epoxy ethers and a chelation-controlled reduction, which could potentially be adapted for ether synthesis. acs.org

The development of these methodologies is crucial as chiral trifluoromethylated compounds, including ethers, are increasingly important in the development of new bioactive materials for the pharmaceutical and agrochemical industries. nih.govresearchgate.net

Applications of Ethyl Trifluoromethyl Ether As a Synthon in Advanced Organic Synthesis and Materials Science

Ethyl Trifluoromethyl Ether as a Versatile Building Block

The trifluoromethoxy group is recognized for its profound impact on the bioactivity and physical properties of organic compounds. nih.gov It is significantly more lipophilic and electron-withdrawing than a methoxy (B1213986) group, properties that can enhance membrane permeability and metabolic stability in drug candidates. mdpi.comnbinno.com Consequently, synthons that can introduce this group are considered highly valuable building blocks in synthetic chemistry. nih.gov The pursuit of novel reagents and methodologies for direct trifluoromethoxylation has become an active and important area of research. researchgate.net Aliphatic trifluoromethyl ethers, while historically more challenging to synthesize than their aromatic counterparts, are crucial for creating diverse molecular scaffolds. nih.gov The development of methods like oxidative desulfurization-fluorination has made some aliphatic trifluoromethyl ethers more accessible under mild conditions, further expanding their utility as versatile synthons in organic synthesis. nih.gov

Strategic Introduction of the Trifluoromethoxy Group into Complex Architectures

The development of robust methods to install the trifluoromethoxy group is critical for its application in complex molecules. Research has focused on creating efficient pathways to CF3O-containing intermediates and on strategies for late-stage functionalization, which is particularly valuable in the optimization of lead compounds in drug discovery.

A significant advancement in the synthesis of trifluoromethoxy-containing building blocks is the direct O-trifluoromethylation of ketones to produce alkenyl trifluoromethyl ethers. nih.gov This transformation, previously an unresolved challenge, provides a facile route to these valuable synthons. One reported method utilizes chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI) in the presence of a Lewis acid like aluminum chloride (AlCl3). nih.gov The reaction proceeds smoothly with a variety of cyclic and acyclic ketones, including those bearing both electron-donating and electron-withdrawing groups, affording the desired alkenyl trifluoromethyl ether products in moderate to good yields. nih.gov

The proposed mechanism involves the activation of CPTFI by the Lewis acid, followed by nucleophilic attack from the ketone's carbonyl oxygen. nih.gov Subsequent steps lead to an α-chlorinated trifluoromethyl ether intermediate, which then undergoes dehydrochlorination to yield the final alkenyl trifluoromethyl ether product. nih.gov This method unlocks a previously underdeveloped class of compounds for further synthetic applications. nih.gov

Table 1: Synthesis of Alkenyl Trifluoromethyl Ethers from Various Ketones This table is based on data from a study on the O-trifluoromethylation of ketones. nih.gov

| Entry | Ketone Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Indanone | 2-(Trifluoromethoxy)-1H-indene | 75 |

| 2 | 4-Methoxy-1-indanone | 4-Methoxy-2-(trifluoromethoxy)-1H-indene | 80 |

| 3 | α-Tetralone | 2-(Trifluoromethoxy)-3,4-dihydronaphthalene | 72 |

| 4 | 1-Benzosuberone | 2-(Trifluoromethoxy)-6,7-dihydro-5H-benzo rsc.organnulene | 65 |

| 5 | Estrone | 3-Methoxy-17-(trifluoromethoxy)estra-1,3,5(10),16-tetraene | 60 |

The alkenyl trifluoromethyl ethers synthesized from ketones represent significant potential as building blocks for further transformations, particularly in the synthesis of CF3O-containing cyclopropanes. nih.gov Cyclopropane rings are important structural motifs in many biologically active molecules, and the incorporation of fluorine-containing groups can impart unique and beneficial properties. nih.gov While transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes is a common strategy for creating trifluoromethyl-substituted cyclopropanes, the synthesis of cyclopropanes bearing a trifluoromethoxy group is a less explored area. nih.gov The availability of alkenyl trifluoromethyl ethers opens a new avenue for accessing these CF3O-cyclopropanes, which were previously largely unexplored and are of great interest in the discovery of innovative materials, pharmaceuticals, and agrochemicals. nih.gov

Late-stage functionalization, the introduction of key functional groups at a late step in a synthetic sequence, is a powerful strategy in drug discovery and agrochemical development. It allows for the rapid diversification of complex molecular scaffolds to optimize biological activity and pharmacokinetic properties. grantome.comnih.gov The direct C-H trifluoromethoxylation of arenes and heteroarenes is a highly desirable transformation for this purpose, as it avoids the need for pre-functionalized starting materials. nih.gov

Recent progress has focused on radical-based approaches, which provide a convenient route to a wide array of OCF3-derivatives. nih.gov For instance, methods using photoredox catalysis enable the trifluoromethoxylation of diverse (hetero)arenes, including complex drug-like molecules and natural products. nih.govdiscoveroakwoodchemical.com These reactions often tolerate a broad range of functional groups, making them suitable for late-stage applications. discoveroakwoodchemical.commdpi.com The development of novel, bench-stable reagents is crucial for making these transformations more accessible and practical for medicinal chemists. grantome.com Such methods can expedite the drug development and screening process by providing easy access to novel trifluoromethoxylated analogues of established bioactive compounds. grantome.comnih.gov

Contributions to Polymer Science and Functional Materials

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them valuable for a range of advanced applications. acs.org The incorporation of trifluoromethyl ether moieties into polymer structures is a strategy to impart these characteristics. Poly(arylene ether)s containing pendent trifluoromethyl groups, for example, show very high thermal stability and good solubility in organic solvents, allowing them to be cast into transparent, flexible films with high tensile strength. acs.org

Cationic polymerization of vinyl ethers is a key method for producing poly(vinyl ether)s, but it has traditionally been challenged by stringent reaction conditions and undesirable chain transfer reactions. rsc.orgresearchgate.net A modern protocol utilizes trifluoromethyl sulfonates as catalysts, which are commercially available and stable under ambient conditions. nih.gov This system has been successfully applied to the polymerization of ethyl vinyl ether. nih.govrsc.org

The process is profoundly influenced by the choice of solvents and ligands, which allows for the tuning of the resulting polymer's properties, including molecular weight, molecular weight distribution, and tacticity. nih.gov By lowering the polymerization temperature to -78 °C, chain transfer can be suppressed, leading to poly(vinyl ether)s with molecular weights close to theoretical values. rsc.org The use of specific O^O type ligands can facilitate homogeneous reactions and afford polymers with relatively narrow molecular weight distributions. rsc.org This method can produce high-molecular-weight crystalline poly(vinyl ether)s with high monomer conversion and controlled tacticity, making the resulting materials promising for large-scale preparation. rsc.orgnih.govdntb.gov.ua

Table 2: Cationic Polymerization of Ethyl Vinyl Ether Catalyzed by Trifluoromethyl Sulfonate This table is based on representative data from a study on the cationic polymerization of ethyl vinyl ether in toluene (B28343) at -78 °C. nih.gov

| Entry | Ligand | Conversion (%) | Mn (kDa, GPC) | Đ (Mw/Mn) | Isotacticity (m%) |

|---|---|---|---|---|---|

| 1 | L1 (O^O type) | 99 | 33.2 | 1.34 | 62 |

| 2 | L2 (O^O type) | 99 | 32.5 | 1.32 | 64 |

| 3 | L3 (O^O type) | 99 | 33.8 | 1.25 | 63 |

Design and Synthesis of Pyridine-Bridged Poly(ether-imide)s

The synthesis of advanced polymeric materials, such as pyridine-bridged poly(ether-imide)s, often involves the incorporation of specialized monomers to impart desirable properties like high thermal stability, improved solubility, and specific optoelectronic characteristics. While various fluorinated compounds are utilized to introduce trifluoromethyl (-CF3) groups into polymer backbones, current research on pyridine-bridged poly(ether-imide)s primarily focuses on the use of pre-functionalized aromatic diamines and dianhydrides.

Typically, the synthesis of these polymers follows a two-step polycondensation reaction. This process begins with the reaction of a diamine monomer containing a pyridine (B92270) bridge with a dianhydride in a polar aprotic solvent at room temperature to form a poly(amic acid) precursor. Subsequently, this precursor undergoes thermal or chemical imidization to yield the final poly(ether-imide).

The incorporation of trifluoromethyl groups, which is a key strategy to enhance polymer properties, is generally achieved by using monomers that already contain the -CF3 moiety. For instance, fluorinated diamines are synthesized through multi-step reactions and then polymerized with various dianhydrides. These pre-synthesized fluorinated monomers are crucial in tailoring the final properties of the poly(ether-imide)s.

While the use of various fluorinated synthons is prevalent in polymer chemistry, the direct application of this compound as a synthon in the design and synthesis of pyridine-bridged poly(ether-imide)s is not documented in the available scientific literature. The established synthetic routes rely on the polymerization of more complex, pre-functionalized monomers where the trifluoromethyl groups are already incorporated into the aromatic rings of the diamine or dianhydride.

The following table outlines the typical monomers used in the synthesis of related fluorinated polyimides, highlighting the absence of this compound in these established synthetic pathways.

| Monomer Type | Compound Name | Role in Polymerization |

| Diamine | 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine | Provides pyridine bridge and trifluoromethyl groups |

| Diamine | 2,2'-Bis(trifluoromethyl)benzidine | Introduces trifluoromethyl groups and rigidity |

| Dianhydride | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | A common fluorinated dianhydride to enhance solubility and thermal properties |

Table 1. Representative Monomers in Fluorinated Polyimide Synthesis

The properties of the resulting pyridine-bridged poly(ether-imide)s are highly dependent on the specific combination of these monomers. Research findings indicate that the incorporation of pyridine units and trifluoromethyl groups can lead to polymers with excellent thermal stability, good solubility in organic solvents, and desirable dielectric properties.

| Polymer Property | Typical Range of Values |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| 5% Weight Loss Temperature (T5%) | > 500 °C in N2 |

| Dielectric Constant (at 1 MHz) | 2.7 - 3.5 |

| Solubility | Soluble in NMP, DMAc, m-cresol |

Table 2. Typical Properties of Pyridine-Containing Fluorinated Poly(ether-imide)s

Future Perspectives and Emerging Avenues in Ethyl Trifluoromethyl Ether Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of trifluoromethyl ethers has been the reliance on harsh reagents and multi-step procedures that generate significant chemical waste. chemrevlett.comresearchgate.net Future research is heavily geared towards creating more sustainable and atom-economical methods that are safer, more efficient, and environmentally responsible. cas.cn A major goal is the development of direct O-trifluoromethylation of alcohols, which avoids the need for pre-functionalization of the starting materials, thereby minimizing waste. chemrevlett.com

Recent advancements have moved away from classical methods that often use toxic reagents like hydrogen fluoride (B91410) or thermally unstable trifluoromethylating agents. chemrevlett.com The focus is now on direct oxidative O-trifluoromethylation, which offers a more streamlined approach. chemrevlett.com Environmentally friendly protocols, such as electrochemistry, are being explored for the direct O-trifluoromethylation of phenols, providing a mild and efficient pathway to aryl trifluoromethyl ethers. chemrevlett.com Furthermore, catalyst- and additive-free reactions are emerging as highly sustainable options. For instance, the simple heating of N-heteroaromatic phenols with Togni's reagent II in the absence of any catalyst has been shown to produce heteroaryl trifluoromethyl ethers with high efficiency and scalability. chemrevlett.com

These modern approaches represent a significant step towards green chemistry principles, offering advantages over traditional protocols by avoiding toxic reagents and the pre-activation of substrates. chemrevlett.com The continued development of such methodologies is crucial for making the synthesis of compounds like ethyl trifluoromethyl ether more practical and environmentally benign for industrial applications. mdpi.com

| Methodology | Key Features | Sustainability Advantages | Reference |

|---|---|---|---|

| Classical (e.g., Oxidative Desulfurization-Fluorination) | Requires pre-functionalization (e.g., xanthates), uses excess HF-pyridine. | Low atom economy, uses hazardous reagents. | nih.govmdpi.com |

| Metal-Catalyzed Direct O-Trifluoromethylation | Uses catalysts (e.g., Zn, Ag) to directly functionalize alcohols/phenols. | Avoids pre-functionalization, often milder conditions. | chemrevlett.com |

| Electrochemical Synthesis | Uses electricity to drive the O-trifluoromethylation of phenols. | Environmentally friendly, avoids chemical oxidants. | chemrevlett.com |

| Catalyst-Free Synthesis | Direct reaction, often thermally induced, with a trifluoromethyl source. | High atom economy, simplified purification, avoids catalyst cost/toxicity. | chemrevlett.com |

Exploration of Uncharted Reactivity and Novel Catalytic Systems

The discovery of new catalytic systems is a driving force in modern synthetic chemistry, and the synthesis of trifluoromethyl ethers is no exception. cas.cnoup.com Researchers are actively exploring novel catalysts and reagents to overcome the limitations of existing methods and to enable new types of chemical transformations. nih.gov This includes the development of transition metal catalysis, photoredox catalysis, and the design of innovative reagents with unique reactivity. nih.gov

One emerging area is the use of bifunctional reagents that can both activate the substrate and deliver the trifluoromethoxy group in a single step. For example, trifluoromethyl triflate (TFMT) has been employed to convert N-heterocycles to their corresponding trifluoromethyl ethers. rsc.orgrsc.org In this process, the reagent is believed to activate the heterocyclic N-oxide while also serving as the source of the trifluoromethoxy anion. rsc.org This dual-role reactivity streamlines the synthetic process and opens up new possibilities for creating complex molecules. rsc.org

Photoredox catalysis, which uses light to initiate chemical reactions, represents another frontier. acs.org This approach allows for transformations to occur under exceptionally mild conditions and can enable reaction pathways that are inaccessible through traditional thermal methods. The development of photoredox-mediated trifluoromethoxylation reactions is an active area of research that promises to deliver highly efficient and selective methods for synthesizing trifluoromethyl ethers. nih.gov

| System | Principle | Potential Application | Reference |

|---|---|---|---|

| Photoredox Catalysis | Visible light absorption by a photocatalyst generates reactive intermediates for C-O bond formation. | Trifluoromethoxylation of alkenes and arenes under mild conditions. | nih.gov |

| Bifunctional Reagents (e.g., TFMT) | A single reagent activates the substrate (e.g., N-oxide) and provides the -OCF3 group. | Efficient synthesis of heteroaromatic trifluoromethyl ethers. | rsc.orgrsc.org |

| Hypervalent Iodine Reagents (e.g., Togni reagents) | Act as electrophilic sources of the CF3 group, enabling direct trifluoromethylation of hydroxyl groups. | Broad applicability in direct O-trifluoromethylation reactions. | chemrevlett.comnih.gov |

Expanding the Scope of Synthetic Applications in Chemical Sciences

The unique properties imparted by the trifluoromethoxy group make it a highly desirable substituent in medicinal chemistry, agrochemistry, and materials science. nih.govnih.govresearchgate.net A significant future direction is to expand the application of trifluoromethyl ethers, including this compound, as building blocks in the synthesis of novel, high-value compounds. mdpi.combeilstein-journals.org The trifluoromethoxy group is often used as a bioisostere for other chemical groups to enhance a molecule's metabolic stability and lipophilicity, which can improve its efficacy as a drug or agrochemical. mdpi.com

In drug discovery, the incorporation of the -OCF3 group can lead to profound changes in a molecule's biological activity. mdpi.comresearchgate.net At least five FDA-approved drugs contain this moiety, highlighting its importance. chemrevlett.com Future research will focus on developing synthetic methods that allow for the late-stage introduction of the trifluoromethoxy group into complex, drug-like molecules. This capability is crucial for rapidly generating libraries of new compounds for biological screening. cas.cn The development of robust and functional-group-tolerant trifluoromethoxylation reactions is key to achieving this goal. chemrevlett.commdpi.com

Advancements in Computational Chemistry for Deeper Mechanistic Understanding and Material Design

Computational chemistry has become an indispensable tool for modern chemical research. In the context of this compound and related compounds, computational methods are poised to play a crucial role in accelerating discovery and innovation. Future work will increasingly rely on quantum chemical methods to elucidate complex reaction mechanisms, predict the properties of new molecules, and guide the design of novel catalysts and materials. montclair.edu

A key application of computational chemistry is the investigation of reaction pathways for trifluoromethoxylation reactions. montclair.edu By calculating the energies of intermediates and transition states, researchers can gain a detailed understanding of how these reactions proceed. This mechanistic insight is invaluable for optimizing reaction conditions to improve yields and selectivity. For example, computational studies can help determine the most likely pathway in a multi-step catalytic cycle or explain why a particular catalyst is effective. montclair.edu Such studies have already been used to investigate the mechanism of copper-catalyzed trifluoromethylation, providing a thermodynamic rationale for the observed reaction pathway. montclair.edu

Furthermore, computational tools can be used to predict the physical, chemical, and biological properties of molecules before they are synthesized in the lab. This "in silico" design approach can significantly reduce the time and resources required for developing new drugs or materials. By modeling how a molecule containing a trifluoromethoxy group will interact with a biological target or how it will behave in a material, scientists can prioritize the most promising candidates for synthesis, leading to a more efficient and targeted research process.

Q & A

What are the key analytical techniques for characterizing ethyl trifluoromethyl ether and its derivatives in synthetic chemistry?

Answer:

this compound and its derivatives require rigorous characterization to confirm structural integrity and purity. Key methodologies include:

- Nuclear Magnetic Resonance (NMR): and NMR are critical for verifying fluorinated groups and ether linkages. For example, NMR can resolve ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~3.5–4.5 ppm for CH-O) .

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight and detect impurities. For instance, LCMS with m/z 366 [M+H] was employed to validate a trifluoromethyl pyrimidine derivative .

- Chromatographic Purity Analysis: HPLC retention times (e.g., 0.99–1.26 minutes under specific conditions) ensure compound consistency .

How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?

Answer:

Optimization strategies involve:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic trifluoromethylation reactions, while ethyl acetate/petroleum ether mixtures (1:1 to 1:20 ratios) are effective for purification .

- Catalyst Screening: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) enable cross-coupling reactions with >95% yield in Suzuki-Miyaura reactions .

- Temperature Control: Reflux conditions (e.g., 110°C for 3 hours) improve reaction completion rates .

What methodologies are recommended for resolving contradictions in environmental monitoring data for this compound analogs?

Answer:

Discrepancies in environmental data (e.g., persistence or bioaccumulation) require:

- Multi-Method Validation: Combine LCMS, gas chromatography (GC), and NMR to cross-verify detection limits and compound stability .

- Literature Synthesis: Cross-reference patent data (e.g., EP 4 374 877 A2) with peer-reviewed studies to identify gaps in degradation pathways .

- Stakeholder Interviews: Engage regulatory bodies (e.g., European Food Safety Authority) to align experimental findings with existing risk assessments .

How do reaction mechanisms differ between this compound and structurally related fluorinated anesthetics like sevoflurane?

Answer:

Mechanistic distinctions arise from electronic and steric effects:

- Electrophilic Reactivity: this compound’s electron-withdrawing -CF group enhances electrophilic substitution at the ethyl-O position, unlike sevoflurane’s cyclic ether stability .

- Radical Pathways: Fluorinated ethers like this compound may undergo radical-mediated decomposition under UV light, whereas sevoflurane resists photolysis due to its fully fluorinated structure .

- Catalytic Interactions: Pd(II)-catalyzed allylation is feasible for this compound derivatives but not for sevoflurane due to steric hindrance .

What advanced purification techniques are effective for isolating this compound derivatives with high stereochemical purity?

Answer:

- Flash Chromatography: Silica gel columns with gradient elution (0–5% ethyl acetate in petroleum ether) resolve stereoisomers, achieving >98% purity .

- Recrystallization: Use hexane/ethyl acetate (10:1) to isolate crystalline products, as demonstrated for trifluoromethyl pyrimidines .

- Distillation: Low-pressure distillation (40–60°C) separates volatile ethers from non-fluorinated byproducts .

How should researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Answer:

- Hydrolysis Studies: Conduct pH-dependent hydrolysis (pH 3–9) at 25°C, monitoring degradation via NMR to detect trifluoroacetic acid byproducts .

- Bioaccumulation Assays: Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in fish models, comparing results with perfluoroalkyl ether (PFAE) analogs .

- Sediment Interaction Tests: Analyze sorption coefficients (K) using batch equilibration methods with organic-rich sediments .

What strategies mitigate hazards during large-scale synthesis of this compound derivatives?

Answer:

- Hazard Analysis: Follow ACS guidelines for risk assessment, including evaluating silver fluoride (AgF) toxicity and carbon disulfide flammability .

- Engineering Controls: Use explosion-proof equipment and static discharge prevention measures during ether synthesis .

- Waste Management: Neutralize acidic byproducts (e.g., HSO) with NaHCO before disposal .

How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Answer:

- DFT Calculations: Simulate transition states for Pd-catalyzed cross-coupling reactions to identify optimal ligands (e.g., triphenylphosphine vs. XPhos) .

- Molecular Dynamics (MD): Model solvent effects (e.g., toluene vs. DMF) on reaction kinetics using software like Gaussian or ORCA .

- QSAR Studies: Correlate trifluoromethyl group orientation with bioactivity in drug discovery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.